molecular formula C18H18N2O2S B14334626 6-Hydroxy-2-oxo-4,6-diphenylpiperidine-3-carbothioamide CAS No. 111421-97-7

6-Hydroxy-2-oxo-4,6-diphenylpiperidine-3-carbothioamide

Cat. No.: B14334626
CAS No.: 111421-97-7
M. Wt: 326.4 g/mol
InChI Key: ZASLUPFMMGQJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-oxo-4,6-diphenylpiperidine-3-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-oxo-4,6-diphenylpiperidine-3-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-Hydroxy-2-oxo-4,6-diphenylpiperidine-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-oxo-4,6-diphenylpiperidine-3-carbothioamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-5-methoxy-2-oxo-4,6-diphenyl-3-piperidinecarbonitrile
  • 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid

Uniqueness

6-Hydroxy-2-oxo-4,6-diphenylpiperidine-3-carbothioamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

CAS No.

111421-97-7

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

6-hydroxy-2-oxo-4,6-diphenylpiperidine-3-carbothioamide

InChI

InChI=1S/C18H18N2O2S/c19-16(23)15-14(12-7-3-1-4-8-12)11-18(22,20-17(15)21)13-9-5-2-6-10-13/h1-10,14-15,22H,11H2,(H2,19,23)(H,20,21)

InChI Key

ZASLUPFMMGQJIC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)NC1(C2=CC=CC=C2)O)C(=S)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.